Cas no 847171-52-2 (Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl-)
847171-52-2 structure
Product Name:Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl-
CAS-nummer:847171-52-2
MF:C15H18N2O2S
MW:290.380622386932
CID:1829879
PubChem ID:23119840
Update Time:2025-04-21
Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl-
- SCHEMBL5468953
- 847171-52-2
- ZOZCBGKYKWEFFN-UHFFFAOYSA-N
- DTXSID101210930
- 3-amino-N-ethyl-4-methyl-N-phenylbenzenesulfonamide
-
- Inchi: 1S/C15H18N2O2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-10-9-12(2)15(16)11-14/h4-11H,3,16H2,1-2H3
- InChI-sleutel: ZOZCBGKYKWEFFN-UHFFFAOYSA-N
- LACHT: S(C1C=CC(C)=C(C=1)N)(N(C1C=CC=CC=1)CC)(=O)=O
Berekende eigenschappen
- Exacte massa: 290.10889899g/mol
- Monoisotopische massa: 290.10889899g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 4
- Complexiteit: 399
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 71.8Ų
Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl- Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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